Methyl 3-methyl-4-sulfamoylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-4-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKLJSNFTQZXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595285 | |
| Record name | Methyl 3-methyl-4-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882980-76-9 | |
| Record name | Methyl 3-methyl-4-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-methyl-4-sulfamoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Methyl 3 Methyl 4 Sulfamoylbenzoate
Post-Synthetic Modifications and Derivatization of Methyl 3-methyl-4-sulfamoylbenzoate
The molecular framework of this compound serves as a versatile scaffold for a range of post-synthetic modifications. These chemical transformations are pivotal for the exploration of new chemical entities with tailored properties. The primary sites for such derivatization are the sulfonamide nitrogen and the carboxylate group, which lend themselves to a variety of chemical reactions.
Chemical Reactions for Functional Group Interconversion (e.g., Oxidation of Sulfur-containing Precursors)
The synthesis of arylsulfonamides, including the title compound, is a classic example of functional group interconversion. While the most common laboratory and industrial method involves the reaction of a sulfonyl chloride with an amine, alternative pathways utilizing the oxidation of other sulfur-containing precursors are actively researched to provide greener and milder synthetic routes. nih.gov
The traditional synthesis of a primary sulfonamide like this compound typically proceeds via the reaction of methyl 4-(chlorosulfonyl)-3-methylbenzoate with ammonia. nih.gov The sulfonyl chloride precursor itself is often prepared through harsh chlorosulfonation conditions, which can limit functional group tolerance. nih.gov
Modern methods seek to bypass the use of unstable and toxic sulfonyl chlorides. nih.gov One innovative approach involves the electrochemical oxidative coupling of thiols and amines. nih.govacs.org This method is driven by electricity, requires no sacrificial reagents, and forms hydrogen as a benign byproduct. nih.govacs.org The mechanism proceeds through the initial oxidation of a thiol to a disulfide, followed by reaction with an amine radical to form a sulfenamide (B3320178) intermediate, which is then further oxidized to the final sulfonamide. nih.govacs.org
Another strategy involves the oxidation of sulfinamide intermediates. The reaction of methyl sulfinates with lithium amides yields sulfinamides, which can then be oxidized to provide a wide range of sulfonamides with high yields, avoiding hazardous reagents. organic-chemistry.org Direct oxidative conversion of thiols to their corresponding sulfonyl chlorides using reagents like a combination of H₂O₂ and SOCl₂ or N-chlorosuccinimide (NCS) has also been developed, allowing for a one-pot synthesis of sulfonamides upon reaction with an amine. organic-chemistry.org
The following table provides a summary of selected functional group interconversion methods for sulfonamide synthesis.
| Precursor Type | Reagents/Conditions | Product | Key Advantages |
| Thiols & Amines | Electrochemical Oxidation | Sulfonamide | Environmentally benign, no sacrificial reagents. nih.govacs.org |
| Methyl Sulfinates & Lithium Amides | 1. Lithium Amide, 2. Oxidation | Sulfonamide | Avoids hazardous reagents, high yields. organic-chemistry.org |
| Thiols | H₂O₂ and SOCl₂, then Amine | Sulfonamide | Rapid, one-pot synthesis. organic-chemistry.org |
| Aryl Carboxylic Acids & Amines | Cu-catalysis, SO₂, Halogenation Reagent | Sulfonamide | Utilizes common starting materials, one-pot. acs.orgprinceton.edu |
N-Alkylation and Other Substitutions on the Sulfonamide Moiety of Benzoate (B1203000) Derivatives
The sulfonamide moiety (-SO₂NH₂) of benzoate derivatives is a prime target for post-synthetic modification, particularly through N-alkylation and N-arylation. These substitutions can significantly alter the pharmacological and physicochemical properties of the parent molecule. nih.gov Introducing substituents on the sulfonamide nitrogen can be a key strategy in drug design to achieve receptor selectivity or to develop multifunctional agents. nih.gov
A common and effective method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" process. acs.org This approach utilizes alcohols as alkylating agents in the presence of a transition-metal catalyst, such as manganese or ruthenium complexes. acs.orgorganic-chemistry.org The reaction proceeds by the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the sulfonamide to form an imine. The borrowed hydrogen is then returned, reducing the imine to the N-alkylated sulfonamide. This method is efficient for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with primary alcohols. acs.org
Manganese-catalyzed N-alkylation, for example, has been shown to be effective for a wide array of sulfonamides using both benzylic and simple aliphatic alcohols as the alkylating agents, resulting in excellent yields. acs.org Similarly, ruthenium-catalyzed reactions can convert primary sulfonamides into their N-alkylated counterparts. organic-chemistry.org
Other methods for substitution on the sulfonamide nitrogen include:
Copper-catalyzed amidation: This allows for the coupling of sulfonamides with various hydrocarbon species. organic-chemistry.org
Petasis reaction: A catalyst-free reaction of sulfonamides with glyoxylic acid and boronic acids can produce α-amino acid derivatives. organic-chemistry.org
Chan-Lam Coupling: This reaction can be used for the N-arylation of sulfonamides. organic-chemistry.org
These derivatization reactions highlight the synthetic flexibility of the sulfonamide group, enabling the creation of extensive libraries of compounds for various applications. nih.gov
The table below summarizes representative N-alkylation methods for sulfonamides.
| Reaction Type | Alkylating Agent | Catalyst/Promoter | Key Features |
| Borrowing Hydrogen | Primary Alcohols | Mn(I) PNP pincer complex | Efficient mono-N-alkylation, tolerates various functional groups. acs.org |
| Borrowing Hydrogen | Primary Alcohols | [Ru(p-cymene)Cl₂]₂ with phosphine (B1218219) ligands | Effective for primary sulfonamides. organic-chemistry.org |
| Direct Alkylation | Alcohols | Manganese dioxide (MnO₂) | Practical and efficient under solvent-free conditions. organic-chemistry.org |
| N-Methylation | Methanol | [(p-cymene)Ru(2,2'-bpyO)(H₂O)] | General and efficient, tolerates sensitive substituents. organic-chemistry.org |
Spectroscopic and Structural Elucidation Research of Methyl 3 Methyl 4 Sulfamoylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule and their neighboring atoms. While specific ¹H NMR data for Methyl 3-methyl-4-sulfamoylbenzoate is not widely available in the provided search results, the expected chemical shifts and splitting patterns can be inferred from related structures. For instance, in similar benzoate (B1203000) derivatives, aromatic protons typically resonate in the downfield region (around 7-8 ppm), while methyl ester protons appear as a singlet further upfield (around 3-4 ppm). The methyl group attached to the benzene (B151609) ring would also produce a singlet in the upfield region. The protons of the sulfamoyl group (-SO₂NH₂) would likely appear as a broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. Based on analogous compounds, the carbonyl carbon of the ester group is expected to be the most downfield signal (around 165-170 ppm). The aromatic carbons would appear in the range of approximately 120-145 ppm. The methyl carbon of the ester group would be found in the upfield region (around 50-55 ppm), and the methyl carbon attached to the ring would also be in the upfield region.
Mass Spectrometry Techniques for Compound Characterization and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the analysis of this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. Predicted ESI-MS data suggests a peak at an m/z (mass-to-charge ratio) of 230.04816 for the [M+H]⁺ adduct. uni.lu Other potential adducts that might be observed include [M+Na]⁺ and [M+K]⁺ at m/z 252.03010 and 268.00404, respectively. uni.lu This technique is valuable for confirming the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the mass-to-charge ratio of an ion, allowing for the calculation of the elemental composition of the molecule. For this compound (C₉H₁₁NO₄S), the predicted monoisotopic mass is 229.04088 Da. uni.lu HRMS would be able to confirm this exact mass, which helps to distinguish it from other compounds with the same nominal mass but different elemental formulas.
Coupled Techniques (e.g., HPLC/UV/MS) in Analytical Characterization
The coupling of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) provides a comprehensive analytical tool for the characterization and purity assessment of chemical compounds. nih.govresearchgate.net HPLC separates the components of a mixture, the UV detector quantifies the separated components that absorb UV light, and the mass spectrometer provides mass information for each component. nih.govresearchgate.net This hyphenated technique is crucial for identifying impurities and degradation products in a sample of this compound. nih.govresearchgate.net It should be noted that the high energy of UV light in the detector can sometimes lead to the formation of artifacts, which could be misinterpreted as impurities in the mass spectrum. nih.govresearchgate.net
Data Tables
Table 1: Predicted ESI-MS Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 230.04816 uni.lu |
| [M+Na]⁺ | 252.03010 uni.lu |
| [M+K]⁺ | 268.00404 uni.lu |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl benzoate |
| Methyl 3-nitrobenzoate |
| 4-chloro-3-sulfamoylbenzoic acid |
X-ray Crystallography for Molecular Architecture Determination of Related Sulfamoylbenzoates
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable insights into the molecular structure of sulfamoylbenzoate derivatives.
Elucidation of Solid-State Molecular Conformations
The analysis of single crystals by X-ray diffraction allows for the detailed determination of molecular conformations in the solid state. researchgate.net For sulfamoylbenzoate compounds, this technique reveals the spatial orientation of the sulfamoyl group, the methyl ester, and the substituted benzene ring. The crystal lattice forces can influence the observed conformation, which may differ from the dominant conformation in solution. units.it The interpretation of the resulting electron density maps is a critical step in building an accurate molecular model. youtube.com
Vibrational and Electronic Spectroscopy in Molecular Characterization
Spectroscopic methods provide complementary information to X-ray crystallography by probing the vibrational and electronic properties of molecules.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. fiveable.mebellevuecollege.edu The IR spectrum of a sulfamoylbenzoate would exhibit characteristic absorption bands for its various functional groups.
Key expected IR absorption bands for this compound include:
N-H stretching: The sulfamoyl group (-SO₂NH₂) would show characteristic stretching vibrations.
C=O stretching: The ester carbonyl group (C=O) gives a strong, sharp absorption peak, typically in the range of 1670-1780 cm⁻¹. pressbooks.publibretexts.org
S=O stretching: The sulfonyl group (S=O) will have distinct stretching frequencies.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are also expected. libretexts.orglibretexts.org
C-O stretching: The ester C-O bond will also produce a characteristic absorption band. pressbooks.pub
The precise positions of these bands can provide information about the molecular environment and any intermolecular interactions, such as hydrogen bonding. nih.gov
Interactive Table: Characteristic IR Absorption Frequencies for Sulfamoylbenzoates
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Sulfonamide | N-H Stretch | 3300-3400 |
| Ester | C=O Stretch | 1715-1750 |
| Sulfonyl | S=O Asymmetric Stretch | 1300-1350 |
| Sulfonyl | S=O Symmetric Stretch | 1140-1180 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Ester | C-O Stretch | 1000-1300 |
| Methyl Group | C-H Stretch | 2850-2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. youtube.com The UV-Vis spectrum of a sulfamoylbenzoate is characterized by absorption bands arising from electronic transitions within the aromatic ring and the carbonyl group. The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the benzene ring and the solvent used. researchgate.netresearchgate.net The presence of the sulfamoyl and methyl ester groups can cause shifts in the absorption bands compared to unsubstituted benzene. Theoretical calculations, such as time-dependent DFT, can be employed to aid in the interpretation of the experimental UV-Vis spectra. nih.gov
Computational and Theoretical Investigations of Methyl 3 Methyl 4 Sulfamoylbenzoate
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the basis of a ligand's biological activity.
Derivatives of 4-sulfamoylbenzoate are recognized as potent inhibitors of human carbonic anhydrases (hCAs), a family of enzymes involved in various physiological and pathological processes, including cancer. nih.govnih.gov Molecular docking studies on related sulfamoylbenzoate compounds have successfully predicted their binding modes and affinities within the active sites of different hCA isoforms.
For instance, docking studies on a series of methyl 2-halo-5-sulfamoyl-benzoates, which share the core structure of the title compound, revealed critical interactions with the target enzyme, carbonic anhydrase IX (CAIX). researchgate.net The primary sulfonamide group is predicted to coordinate with the zinc ion (Zn²⁺) in the enzyme's active site, a hallmark interaction for this class of inhibitors. tandfonline.com The simulations show that the compound's carboxyl group and benzene (B151609) ring form additional hydrogen bonds and van der Waals interactions with key amino acid residues, such as Gln92 and Thr200, which stabilize the ligand-enzyme complex. researchgate.nettandfonline.com
The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction. Lower energy values typically indicate a more stable complex and higher affinity. In a computational screening of plant-derived compounds against hCAIX, binding energies for potent inhibitors were found in the range of -4.97 to -7.67 kcal/mol. nih.govtandfonline.com For a series of novel naphthoquinone-based sulfonamide derivatives, molecular docking was used to investigate ligand-enzyme binding interactions with the proteasome, another important biological target. nih.gov
Table 1: Predicted Binding Affinities of Related Sulfonamide Inhibitors against Carbonic Anhydrase IX
| Compound Type | Predicted Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| Plant-derived Coumarin | -7.67 | hCAIX |
| Plant-derived Coumarin | -4.97 | hCAIX |
This table presents data for related compounds to illustrate typical binding affinity ranges predicted by molecular docking simulations. nih.gov
Many enzymes belong to families of related proteins called isoforms. While isoforms catalyze the same reaction, they can have different tissue distributions and physiological roles. Therefore, designing isoform-selective inhibitors is a major goal in drug discovery to maximize therapeutic effects and minimize side effects. Computational methods are invaluable for predicting selectivity.
Studies on methyl 5-sulfamoyl-benzoate derivatives have demonstrated their potential for high selectivity toward the tumor-associated CAIX isoform over other ubiquitous isoforms like hCA I and hCA II. researchgate.net By comparing the docking scores and binding poses of a compound across multiple CA isoform crystal structures, researchers can identify structural features that confer selectivity. For example, variations in the amino acid composition of the active site can create or remove opportunities for favorable interactions. researchgate.net A study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates found that some derivatives exhibited more than 100-fold selectivity for CAIX over other CA isozymes. researchgate.net The X-ray crystal structures of these compounds bound to different CAs confirmed that subtle differences in the active site architecture are responsible for this selectivity. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Stability of Related Compounds
For related carbonic anhydrase inhibitors, MD simulations have been employed following docking studies to validate the predicted binding modes. nih.govtandfonline.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
A low and stable RMSD value for the ligand and the protein backbone over the simulation time (e.g., 10-100 nanoseconds) suggests that the complex is stable and the ligand does not dissociate from the binding pocket. tandfonline.com In a study of hCAIX inhibitors, the average RMSD value for the protein-ligand complexes remained well below 2 angstroms (Å), indicating stable binding. tandfonline.com
RMSF analysis reveals the fluctuation of individual amino acid residues. Lower RMSF values indicate less flexibility and a more stable part of the protein. Regions that interact directly with the ligand are often expected to show reduced fluctuation upon ligand binding, further confirming a stable interaction. tandfonline.com
Quantum Chemical Calculations in Understanding Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. taylorandfrancis.com These calculations can determine properties like the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP).
For sulfonamide-containing compounds, DFT calculations have been used to analyze the stability of different isomers and to understand their reactivity. taylorandfrancis.com The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. epstem.net A large HOMO-LUMO gap implies high stability.
The Molecular Electrostatic Potential (MEP) map is another valuable output. It visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (electronegative, typically colored red) and electron-poor (electropositive, typically colored blue). For a molecule like Methyl 3-methyl-4-sulfamoylbenzoate, the MEP would show negative potential around the oxygen atoms of the sulfamoyl and ester groups, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of the sulfonamide group would show a positive potential, marking them as hydrogen bond donors. epstem.net
Prediction and Analysis of Molecular Descriptors Relevant to Biological Activity and Interactions
Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical and biological properties of a compound. These descriptors are critical in computational drug design to assess a molecule's "drug-likeness."
Public databases provide predicted molecular descriptors for compounds like this compound and its isomers. uni.luuni.lu Important descriptors include:
Molecular Weight: The mass of the molecule.
XlogP: A measure of the molecule's lipophilicity or hydrophobicity, which influences its absorption and distribution.
Hydrogen Bond Donors and Acceptors: The number of sites that can donate or accept hydrogen bonds, which is crucial for binding to biological targets.
Predicted Collision Cross Section (CCS): A value related to the size and shape of the molecule in the gas phase, which can be calculated for different ions. uni.luuni.lu
Table 2: Predicted Molecular Descriptors for this compound and a Related Isomer
| Descriptor | This compound | Methyl 3-sulfamoylbenzoate (Isomer) |
|---|---|---|
| Molecular Formula | C9H11NO4S | C8H9NO4S |
| Monoisotopic Mass (Da) | 229.04088 | 215.02522 |
| XlogP (predicted) | 0.7 | 0.3 |
| Predicted CCS (Ų) [M+H]⁺ | 146.0 | 142.2 |
| Predicted CCS (Ų) [M+Na]⁺ | 154.8 | 150.6 |
Data sourced from PubChem public databases. uni.luuni.lu
These descriptors are used in quantitative structure-activity relationship (QSAR) models to correlate chemical structure with biological activity, helping to guide the design of new, more potent, and selective compounds.
Applications As Synthetic Intermediates in Advanced Organic Synthesis
Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients
While specific examples detailing the use of Methyl 3-methyl-4-sulfamoylbenzoate in the synthesis of commercialized drugs are not extensively documented in publicly available literature, the core structure of sulfamoylbenzoates is of significant interest in medicinal chemistry. Derivatives of this compound are investigated as precursors for active pharmaceutical ingredients (APIs), particularly due to the pharmacological importance of the sulfonamide group.
Research has focused on substituted halogenated benzenesulfonamides, including methyl 5-sulfamoyl-benzoate derivatives, as potential high-affinity and selective inhibitors of carbonic anhydrase (CA) isozymes. Specifically, variations of substituents on the benzenesulfonamide (B165840) ring have led to compounds with extremely high binding affinity to CAIX, an enzyme implicated in tumor metabolism. This suggests that such compounds, developed from sulfamoylbenzoate precursors, could be further developed for therapeutic purposes in oncology.
The general class of sulfonamides, to which this compound belongs, has a long history in drug development, primarily known for their antimicrobial properties. They act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. Current time information in Bangalore, IN. Although this specific compound is not a frontline antibiotic, its structural motif is a key component in the design of new therapeutic agents. Furthermore, related substituted methyl benzoates are established intermediates in the synthesis of valuable pharmaceuticals. For instance, methyl 3-methoxy-4-methylbenzoate is a known valuable intermediate for various pharmaceutical preparations. echemi.com
Table 1: Applications of Related Benzoate (B1203000) and Sulfonamide Derivatives in Pharmaceutical Research
| Compound Class/Derivative | Therapeutic Target/Application | Role of the Intermediate |
|---|---|---|
| Substituted Methyl 5-Sulfamoyl-benzoates | Carbonic Anhydrase IX (CAIX) Inhibitors | Precursors for synthesizing selective inhibitors for potential anticancer therapies. |
| 3-[(4-sulfapiperazin-1-yl)methyl]benzoic acid | Histone Deacetylase 6 (HDAC6) Inhibitors | Investigated as potential structures for cancer treatment and immune cell activation. epo.org |
| General Sulfonamides | Dihydropteroate Synthetase Inhibitors | The core structure provides the basis for antimicrobial agents. Current time information in Bangalore, IN. |
| Methyl 3-methoxy-4-methylbenzoate | Various Pharmaceutical Preparations | Serves as a valuable building block in multi-step drug synthesis. echemi.com |
Utility in the Development of Agrochemicals (e.g., Herbicides and Fungicides)
The sulfamoylbenzoate structure is a key component in the synthesis of modern agrochemicals, particularly sulfonylurea herbicides. While this compound is a specific derivative, closely related isomers and analogues are pivotal intermediates. For example, Methyl 2-(aminosulfonyl)benzoate is a known intermediate in the production of several major herbicides, including Metsulfuron-methyl, and is also an environmental transformation product of these herbicides. nih.govchemball.com
The synthesis of these potent herbicides often involves reacting a sulfamoylbenzoate intermediate with a heterocyclic amine. The sulfonylurea bridge, which is characteristic of this class of herbicides, is formed in this process. These herbicides are known for their high efficacy at low application rates and their selectivity, targeting the acetohydroxyacid synthase (AHAS) enzyme in plants, which is absent in mammals, contributing to their low toxicity profile for non-target species. nih.gov
The broader class of sulfonamides has been extensively patented for herbicidal applications, demonstrating the importance of this functional group in developing new crop protection agents. epo.org The presence of the methyl ester in this compound provides a convenient handle for hydrolysis to the corresponding carboxylic acid, a common step in the synthesis of more complex herbicidal molecules.
Table 2: Sulfamoylbenzoate Intermediates in Herbicide Synthesis | Intermediate | Resulting Herbicide Class | Example Herbicide | Role/Significance | | --- | --- | --- | --- | | Methyl 2-(aminosulfonyl)benzoate | Sulfonylurea Herbicides | Metsulfuron-methyl | Key precursor and known environmental metabolite. nih.govchemball.com | | Isopropyl 2-sulfamoylbenzoate | Sulfonylurea Herbicides | Used in the synthesis of sulfonyl isocyanates, a reactive intermediate for producing N-(pyrimidin-2-yl)aminocarbonyl sulfonamides. epo.org | | General Arylsulfonylaminocarbonyl-triazolinones | Selective Herbicides | Various patented compounds | Core structures for synergistic herbicidal compositions used in crops like barley, corn, and wheat. google.com |
Broader Applications in Fine Chemical Synthesis
Beyond its direct role in pharmaceutical and agrochemical synthesis, this compound is a useful intermediate in the broader field of fine chemical synthesis. Its distinct functional groups can be selectively manipulated to create a variety of downstream products.
The methyl ester group can be easily hydrolyzed to a carboxylic acid or converted to an amide, providing a point for chain extension or linkage to other molecules. The sulfonamide group can also undergo various reactions, and its presence influences the electronic properties of the benzene (B151609) ring, directing further substitutions. The aromatic ring itself can be subject to further functionalization, allowing for the creation of highly substituted benzene derivatives that are valuable in materials science and as complex ligands for catalysis.
The general utility of substituted methyl benzoates is well-established in industrial organic synthesis. They serve as foundational materials for producing a wide array of more complex compounds. For example, the reduction of the ester group can yield a benzyl (B1604629) alcohol, another important functional group for further synthetic transformations. beilstein-journals.org The combination of the sulfamoyl and methyl ester functionalities on a single molecule makes this compound a bifunctional building block with significant potential for creating novel chemical entities.
Future Directions and Emerging Research Avenues for Methyl 3 Methyl 4 Sulfamoylbenzoate
Advanced Computational Modeling Techniques for Predictive Research
The integration of computational methods is paramount in modern drug discovery for predicting molecular interactions and properties, thereby accelerating research and reducing costs. For Methyl 3-methyl-4-sulfamoylbenzoate, these techniques can provide profound insights into its behavior and potential applications.
Future research will likely leverage a suite of computational tools to build a comprehensive in-silico profile of the molecule. Techniques such as molecular docking could be employed to predict the binding orientation and affinity of this compound to the active sites of various protein targets. This approach has been successfully used for structurally related sulfonamides, like methyl 5-sulfamoyl-benzoates, to determine their binding to carbonic anhydrase isozymes. nih.gov For these related compounds, parameters like the Glide Score and binding energy have been calculated to estimate binding affinity.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of analogs of this compound. By correlating variations in chemical structure with changes in biological activity, these models can guide the design of new derivatives with enhanced potency and selectivity. Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, based on the compound's structural information (Molecular Formula: C9H11NO4S, SMILES: CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N), will also be crucial for identifying potential liabilities early in the development process. uni.lu
| Computational Technique | Application for this compound | Predicted Outcome | Relevance from Similar Compounds |
|---|---|---|---|
| Molecular Docking | Predicting binding mode and affinity to potential biological targets (e.g., carbonic anhydrases, HDACs). | Binding energy (kcal/mol), dissociation constant (Kd), optimal binding pose. | Used to evaluate binding of methyl sulfamoyl benzoates to carbonic anhydrase IX. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Guiding the design of new derivatives with improved biological activity. | Models that correlate structural features with potency and selectivity. | A standard approach for optimizing lead compounds in medicinal chemistry. |
| ADMET Prediction | In-silico assessment of pharmacokinetic and toxicity profiles. | Prediction of properties like cell permeability, metabolic stability, and potential toxicity. | Crucial for early-stage drug development to minimize late-stage failures. nih.gov |
| Collision Cross Section (CCS) Prediction | Characterizing the molecule's 3D shape and size for analytical identification. | Predicted CCS values for different adducts (e.g., [M+H]+, [M+Na]+). | CCSbase has been used to predict values for the title compound. uni.lu |
Exploration of Novel Biological Targets and Therapeutic Areas
While the full biological activity profile of this compound is still under investigation, the broader class of sulfonamides provides a fertile ground for exploring new therapeutic opportunities. The primary sulfonamide group is a well-established pharmacophore known to interact with specific enzyme classes.
A significant area of future research is its potential as an anti-cancer agent through the inhibition of carbonic anhydrases (CAs). mdpi.com Specifically, the CA IX isozyme is highly overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, which promotes cancer cell invasion and metastasis. nih.gov Research on related methyl 5-sulfamoyl-benzoates has shown that variations on the benzene (B151609) ring can lead to extremely high affinity and selectivity for CA IX, with dissociation constants (Kd) in the nanomolar and even picomolar range. nih.govmdpi.com This suggests that this compound should be investigated as a selective CA IX inhibitor.
Another promising avenue is the exploration of its potential as an inhibitor of histone deacetylase 6 (HDAC6). Certain related benzoic acid compounds are being investigated for their potential HDAC6 inhibitory activity, which is a therapeutic target for cancer and immune cell activation. google.com
Additionally, the foundational role of sulfonamides as antimicrobial agents warrants investigation. This class of compounds is known to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. ontosight.ai Exploring the activity of this compound against a panel of bacterial and fungal pathogens could reveal novel antimicrobial applications.
| Potential Biological Target | Proposed Mechanism of Action | Potential Therapeutic Area | Evidence from Related Compounds |
|---|---|---|---|
| Carbonic Anhydrase IX (CA IX) | Inhibition of enzymatic activity, disrupting pH regulation in the tumor microenvironment. | Oncology (Solid Tumors) | Methyl 5-sulfamoyl-benzoates show high affinity and selectivity for CA IX. nih.govmdpi.com |
| Histone Deacetylase 6 (HDAC6) | Inhibition of the enzyme, leading to changes in protein acetylation and gene expression. | Oncology, Immunology | Similar 3-[(4-sulfapiperazin-1-yl)methyl]benzoic acid compounds show potential HDAC6 inhibitory activity. google.com |
| Dihydropteroate Synthetase | Competitive inhibition, blocking folic acid synthesis in microbes. | Infectious Diseases (Antibacterial) | The sulfonamide class is well-known for this mechanism. ontosight.ai |
| Carboxylesterases (hCES) | Metabolic hydrolysis of the methyl ester group. | Pharmacokinetics | Related quinolin-8-yl benzoates undergo ester hydrolysis catalyzed by hCES1. nih.gov |
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly becoming a priority in chemical synthesis, aiming to reduce waste and avoid the use of hazardous materials. Future research on this compound should focus on developing more environmentally benign and efficient manufacturing processes.
One key area for improvement is the use of heterogeneous solid acid catalysts for the esterification step, where a substituted benzoic acid is reacted with methanol. Studies on the synthesis of various methyl benzoates have demonstrated the effectiveness of catalysts like zirconium metal solids fixed with titanium. mdpi.com These catalysts are often reusable and can replace traditional corrosive and difficult-to-remove liquid acids like sulfuric acid. mdpi.com
Furthermore, the development of one-pot synthesis methods, such as multi-component reactions (MCRs), could significantly improve efficiency. MCRs are considered a green chemistry technique as they combine several steps into a single operation, reducing solvent usage, energy consumption, and purification needs. nih.gov Research into a one-pot reaction combining the necessary starting materials for this compound in the presence of a green catalyst and solvent system represents a key future direction. The use of agro-waste-derived catalysts and green solvents like glycerol, which have been successful in the synthesis of other heterocyclic compounds, could be adapted for this purpose. nih.gov
| Green Chemistry Approach | Application in Synthesis | Advantages | Example from Related Syntheses |
|---|---|---|---|
| Solid Acid Catalysis | Catalyzing the esterification of the carboxylic acid precursor with methanol. | Reusable, reduced corrosion, simplified workup. | Zirconium/Titanium solid acids used for synthesizing various methyl benzoates. mdpi.com |
| Multi-Component Reactions (MCRs) | One-pot synthesis from simple, accessible starting materials. | High atom economy, reduced waste, operational simplicity. | MCRs are a preferred route for synthesizing complex bioactive molecules. nih.gov |
| Use of Green Solvents | Replacing traditional volatile organic compounds (VOCs). | Reduced environmental impact and toxicity. | Glycerol used as a green solvent in the synthesis of isoxazole-5(4H)-ones. nih.gov |
| Agro-Waste Derived Catalysts | Employing renewable and low-cost catalytic materials. | Sustainability, cost-effectiveness. | Water extract of orange fruit peel ash (WEOFPA) used as a catalyst. nih.gov |
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
To efficiently explore the therapeutic potential of the this compound scaffold, modern high-throughput methodologies are essential. Combinatorial chemistry allows for the rapid synthesis of a large library of related compounds by systematically varying substituents on the core structure. For instance, different alkyl or aryl groups could be introduced onto the benzene ring or the sulfonamide nitrogen to create a diverse set of analogs. Multi-component reactions are particularly well-suited for generating such libraries. nih.gov
Once a compound library is generated, it can be subjected to High-Throughput Screening (HTS) against a panel of biological targets. HTS automates the testing of thousands of compounds in parallel, enabling the rapid identification of "hits." For example, if targeting carbonic anhydrases, a fluorescent thermal shift assay (FTSA) could be employed. nih.gov This assay measures the change in a protein's melting temperature upon ligand binding and has been successfully used to screen libraries of sulfonamides against all 12 catalytically active human CA isozymes, allowing for the simultaneous assessment of potency and selectivity. nih.gov The integration of these techniques will dramatically accelerate the discovery of new lead compounds derived from the this compound structure for various disease indications.
| Methodology | Description | Application for the Scaffold | Example from Related Research |
|---|---|---|---|
| Combinatorial Chemistry | Rapid synthesis of a large library of analogs by varying substituents on the core molecule. | Generate a diverse library of this compound derivatives. | Design of a series of methyl 5-sulfamoyl-benzoates with varied substituents. nih.govmdpi.com |
| High-Throughput Screening (HTS) | Automated testing of the compound library against biological targets to identify active "hits". | Screen the library against targets like CA isozymes or HDACs. | Use of HTS assays to screen for various biological activities. |
| Fluorescent Thermal Shift Assay (FTSA) | A specific HTS-compatible biophysical assay to measure ligand-protein binding. | Determine the binding affinity and selectivity of library compounds for all 12 human CA isozymes. | FTSA was used to measure dissociation constants of sulfonamides for CA isozymes. nih.gov |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of Methyl 3-methyl-4-sulfamoylbenzoate to minimize byproduct formation?
- Methodological Answer : Use a Design of Experiments (DOE) approach to evaluate reaction conditions (temperature, solvent polarity, catalyst loading). For sulfonamide derivatives, amidation reactions often require controlled anhydrous conditions to avoid hydrolysis. Evidence from triazine-based sulfonyl ester synthesis (e.g., metsulfuron methyl ester) suggests that stepwise addition of reagents and monitoring via TLC/HPLC can reduce impurities . Computational tools like retrosynthesis analysis (e.g., PubChem’s AI-powered models) can predict feasible routes and side reactions .
Q. How can researchers validate the purity of this compound using analytical techniques?
- Methodological Answer : Combine chromatographic (HPLC with UV detection at 254 nm) and spectroscopic methods (¹H/¹³C NMR). Compare against reference standards for sulfamoyl benzoates (e.g., methyl 2-sulfamoylbenzoate derivatives in pesticide chemistry) to identify residual solvents or unreacted intermediates . Differential Scanning Calorimetry (DSC) can confirm melting point consistency (e.g., mp 230℃ for analogous 3-methylsulfonylbenzoic acid ).
Advanced Research Questions
Q. How does the steric and electronic environment of the sulfamoyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the sulfamoyl moiety. Experimentally, compare reaction rates with analogs like methyl 4-sulfamoyl-3-nitrobenzoate under identical conditions. Substituent effects are critical in triazine-linked sulfonylurea herbicides, where electron-withdrawing groups enhance electrophilicity .
Q. What are the mechanistic pathways for the degradation of this compound under hydrolytic or photolytic conditions?
- Methodological Answer : Conduct accelerated stability studies (pH 3–9 buffers, 40–60°C) with LC-MS monitoring. For photolysis, use a xenon arc lamp (simulated sunlight) and track sulfonic acid or benzoic acid derivatives as breakdown products. Analogous studies on 4-hydroxy-3-methoxybenzaldehyde show that ester hydrolysis dominates under alkaline conditions, while sulfonamide cleavage occurs via radical intermediates under UV light .
Q. How can researchers resolve contradictions in reported biological activity data for sulfamoyl benzoate derivatives?
- Methodological Answer : Apply meta-analysis frameworks (e.g., QUADAS for diagnostic studies) to assess bias in published datasets. For example, discrepancies in enzyme inhibition assays may arise from variations in buffer systems (e.g., phosphate vs. Tris-HCl) or substrate concentrations. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Methodological Notes
- Synthetic Optimization : Prioritize anhydrous solvents (e.g., DMF or THF) for sulfamoylation to prevent competing hydrolysis .
- Analytical Cross-Validation : Use NIST reference data (e.g., IR spectra for methyl benzoate derivatives) to confirm structural assignments .
- Computational Aids : Leverage PubChem’s retrosynthesis models for route scoping, particularly for regioselective sulfonamide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
